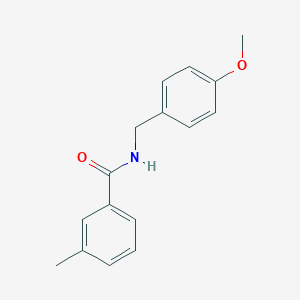

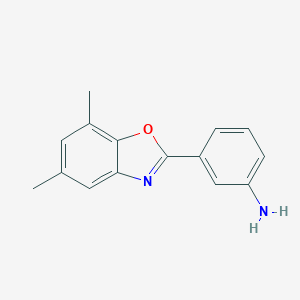

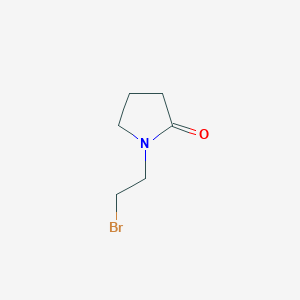

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine, also known as NFNE or 2-nitrophenoxyethanamine, is an organic compound with a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology. NFNE is a nitro compound composed of a phenoxy ring and a nitro group connected to an ethanamine group. It is a colorless, water-soluble compound with a melting point of approximately 40 degrees Celsius.

Scientific Research Applications

Synthetic Routes and Chemical Modifications

One study highlights a novel synthetic route to access intermediates relevant for pharmaceutical applications, like Silodosin, which is significant for treating benign prostatic hyperplasia. This route utilizes 2-nitrochlorobenzene, demonstrating convenience and economic benefits in synthesizing complex molecules (Luo et al., 2008).

Another research effort explores the synthesis of 2,5-disubstituted furans from functionalized nitroalkanes, a method applied to the total synthesis of important pharmaceutical targets. This showcases the utility of furan derivatives in synthesizing biologically active compounds (Palmieri et al., 2010).

Applications in Materials Science

Research into phenothiazine derivatives for dye-sensitized solar cells (DSSCs) shows that furan-conjugated linkers can significantly improve solar energy-to-electricity conversion efficiencies. This indicates the potential of furan derivatives in enhancing the performance of renewable energy technologies (Kim et al., 2011).

Pharmacological Applications

A study on the derivatives of biphenylene oxide examines the influence of substitution on the formation of furan rings, revealing insights into how structural modifications can affect the biological activity and synthesis of complex organic molecules (Yamashiro, 1942).

Molecular and Solid-State Structure Analysis

Investigations into the molecular and solid-state structure of specific furan derivatives through X-ray powder diffraction and DFT studies provide essential data for understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and materials science (Rahmani et al., 2017).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11/h1-6,8,14H,7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFKHYNYEPTYJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366144 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

CAS RN |

91807-47-5 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)

![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)